molecular formula C14H9N3O B13870308 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine

3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine

Katalognummer: B13870308
Molekulargewicht: 235.24 g/mol
InChI-Schlüssel: HMDYMVNFGNZYTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes fused pyridine and pyrrole rings. The presence of these rings contributes to its potential biological activity and makes it a promising candidate for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes under controlled conditions . The reaction is carried out at elevated temperatures, usually around 50°C, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.

Wissenschaftliche Forschungsanwendungen

3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine involves its interaction with molecular targets such as FGFRs. The compound binds to the active site of these receptors, inhibiting their activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Shares a similar pyridine-pyrrole structure but lacks the furo ring.

    1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused pyrazole and pyridine ring.

    1H-pyrrolo[3,4-c]pyridine: Contains a different arrangement of the pyridine and pyrrole rings.

Uniqueness

3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine is unique due to the presence of the furo ring fused to the pyridine-pyrrole structure. This additional ring can enhance the compound’s biological activity and specificity for certain molecular targets, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C14H9N3O

Molekulargewicht

235.24 g/mol

IUPAC-Name

3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine

InChI

InChI=1S/C14H9N3O/c1-2-10-11(6-17-14(10)16-4-1)12-8-18-13-7-15-5-3-9(12)13/h1-8H,(H,16,17)

InChI-Schlüssel

HMDYMVNFGNZYTR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(NC=C2C3=COC4=C3C=CN=C4)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.